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Compound of Interest

2-(4-Aminophenyl)-2-
Compound Name:
methylpropanenitrile

CAS No.: 115279-57-7

Cat. No.: B175465

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-
(4-Aminophenyl)-2-methylpropanenitrile. Through a detailed examination of expected and
comparative experimental data from 'H NMR, 3C NMR, IR, and Mass Spectrometry, this
document serves as a crucial resource for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-(4-Aminophenyl)-2-
methylpropanenitrile and provide a comparison with experimental data for the structurally
similar compound, 4-aminophenylacetonitrile. The key structural difference is the presence of
two methyl groups on the benzylic carbon in the target molecule, which is expected to influence
the spectroscopic features.

1H NMR Spectroscopy Data
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Predicted
Chemical Shift _
Experimental
(8, ppm) for 2- ) _
@ Chemical Shift
Proton Type _ (3, ppm) for 4- Multiplicity Integration
Aminophenyl)-2 _
Aminophenylac
etonitrile
methylpropanen
itrile
Aromatic (Ha) ~72-74 7.18 Doublet 2H
Aromatic (Hb) ~6.6-6.8 6.65 Doublet 2H
~35-45
-NH:z 3.55 (broad) Singlet 2H
(broad)
-CHs ~16-1.8 N/A Singlet 6H
-CHz- (inanalog)  N/A 3.63 Singlet 2H

Note:
Experimental
data for 4-
aminophenylacet
onitrile is
provided for
comparison. The
absence of the
benzylic CH2
signal and the
presence of a
singlet for two
methyl groups
are key
differentiators for
2-(4-
aminophenyl)-2-
methylpropanenit

rile.
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13C NMR Spectroscopy Data

Carbon Type

Predicted Chemical Shift (9,
ppm) for 2-(4-
Aminophenyl)-2-
methylpropanenitrile

Experimental Chemical Shift
(8, ppm) for 4-
Aminophenylacetonitrile

Quaternary C (C-CN) ~35-45 N/A

-CHs ~25-30 N/A

Aromatic C (C-NH2) ~ 145 - 150 146.2

Aromatic C (CHb) ~114 - 116 1151

Aromatic C (CHa) ~128-130 129.3

Aromatic C (C-C(CHs)2) ~128-132 119.8 (for C-CH2CN)
-C=N ~120-125 119.2

-CH:- (in analog) N/A 22.8

Note: Experimental data for 4-
aminophenylacetonitrile is
provided for comparison. The
presence of a quaternary
carbon signal and a methyl
carbon signal, along with the
absence of a benzylic CHz
signal, are expected for 2-(4-
aminophenyl)-2-

methylpropanenitrile.

Infrared (IR) Spectroscopy Data
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Predicted
Wavenumber (cm~1)  Characteristic
Functional Group for 2-(4- Absorption Range Intensity
Aminophenyl)-2- (cm™1)
methylpropanenitrile
N-H Stretch (Amine) 3350 - 3500 3300 - 3500 Medium (two bands)
C-H Stretch .
_ 3000 - 3100 3000 - 3100 Medium to Weak
(Aromatic)
C-H Stretch (Alkyl) 2850 - 2980 2850 - 3000 Medium
C=N Stretch (Nitrile) 2220 - 2240 2210 - 2260 Medium to Sharp
_ 1600 - 1620, 1500 - ,
C=C Bend (Aromatic) 1450 - 1620 Medium to Strong
1520
C-N Stretch (Aromatic
1250 - 1350 1250 - 1360 Strong

Amine)

Mass Spectrometry Data

Predicted m/z for 2-(4-

Fragment Aminophenyl)-2- Possible Structure
methylpropanenitrile

[M]*+ 160 C1oH12N2+

[M-CHs]* 145 CoHoN2*

[M-HCN]* 133 CoH12N*

[CsH1oN]* 120 (H2N)CeHaC(CHs)2*

[C7HA]* 91 Tropylium ion

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
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1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-(4-Aminophenyl)-2-methylpropanenitrile in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube.

 Instrument: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 3-4 seconds.

o Process the data with a line broadening of 0.3 Hz.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation
delay of 2-5 seconds.

o Process the data with a line broadening of 1-2 Hz.

o Data Analysis: Integrate the *H NMR signals and determine the chemical shifts and
multiplicities. Assign the peaks in both *H and 13C NMR spectra to the corresponding atoms
in the molecule.

Infrared (IR) Spectroscopy
o Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
the Attenuated Total Reflectance (ATR) accessory.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile).

 Instrument: A mass spectrometer with an Electron lonization (EI) source coupled to a mass
analyzer (e.g., quadrupole, time-of-flight).

e Acquisition:

o Introduce the sample into the ion source via direct infusion or through a gas
chromatograph (GC-MS).

o Acquire the mass spectrum in the m/z range of 50-500.
o Use a standard El energy of 70 eV.

o Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose
fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Structure Validation
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The following diagram illustrates the logical workflow for validating the structure of 2-(4-
Aminophenyl)-2-methylpropanenitrile using the described spectroscopic techniques.

Spectroscopic Analysis Workflow

Sample of 2-(4-Aminophenyl)-2-methylpropanenitrile

NMR Spectroscopy
(*H and 13C)

IR Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Structure Validation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-(4-Aminophenyl)-2-
methylpropanenitrile.

By following the protocols and comparing the acquired data with the provided reference
information, researchers can confidently validate the chemical structure of 2-(4-
Aminophenyl)-2-methylpropanenitrile.

¢ To cite this document: BenchChem. [Validating the Structure of 2-(4-Aminophenyl)-2-
methylpropanenitrile: A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b175465/docs#validating-the-
structure-of-2-4-aminophenyl-2-methylpropanenitrile-a-spectroscopic-comparison-guide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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